1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine

Description

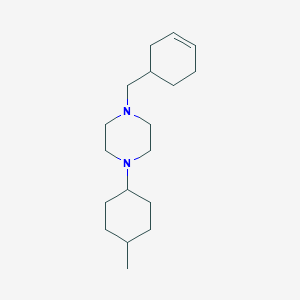

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative featuring two distinct substituents: a cyclohex-3-enylmethyl group and a 4-methylcyclohexyl group. This compound’s structure combines aliphatic and partially unsaturated cyclohexyl moieties, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions .

Properties

Molecular Formula |

C18H32N2 |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C18H32N2/c1-16-7-9-18(10-8-16)20-13-11-19(12-14-20)15-17-5-3-2-4-6-17/h2-3,16-18H,4-15H2,1H3 |

InChI Key |

SOZFAPALWISQBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)CC3CCC=CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative. This can be achieved through the hydrogenation of benzene to form cyclohexane, followed by dehydrogenation to yield cyclohexene.

Alkylation of Piperazine: The cyclohexene derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Conversion of ketones or aldehydes to alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural analogs and their properties:

Key Observations :

- Aromatic vs. In contrast, aliphatic substituents (e.g., methylcyclohexyl) improve lipophilicity, favoring blood-brain barrier penetration .

- Electron-Withdrawing/Donating Groups : The nitro group in 1-(4-methylcyclohexyl)-4-(4-nitrophenyl)piperazine reduces electron density, making it prone to reduction, while methoxy groups in SA4503 enhance resonance stabilization .

Physicochemical Properties

- Lipophilicity : The cyclohexenylmethyl and methylcyclohexyl groups in the target compound likely increase logP compared to analogs with polar groups (e.g., nitro, pyridinyl), favoring lipid membrane interactions.

- Solubility : Aromatic analogs (e.g., 4-nitrophenyl) exhibit lower aqueous solubility due to planar structures, while aliphatic derivatives may form micelles or aggregates .

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclohexene and piperazine moieties, may exhibit various pharmacological effects, particularly in the context of central nervous system (CNS) activity and receptor interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{15}H_{24}N_2

- Molecular Weight : 236.37 g/mol

This compound features a piperazine ring substituted with cyclohexene and methylcyclohexyl groups, which may influence its interaction with biological targets.

Receptor Interactions

Research indicates that piperazine derivatives often interact with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D2), and cannabinoid receptors. The specific interactions of this compound with these receptors need further investigation to elucidate its pharmacological profile.

- Cannabinoid Receptors : Similar compounds have shown selective binding to cannabinoid receptors, particularly CB1, with implications for modulating pain, appetite, and mood. For instance, studies on related piperazines have demonstrated their ability to act as inverse agonists at CB1 receptors, which could be relevant for therapeutic applications in treating conditions like obesity and anxiety .

- Serotonin Receptors : Piperazine derivatives are known to exhibit affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. The potential of this compound to influence serotonin signaling pathways could position it as a candidate for antidepressant or anxiolytic therapies.

Antimicrobial Activity

Piperazine-based compounds have been evaluated for antimicrobial properties. Preliminary studies suggest that modifications in the piperazine structure can enhance activity against various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully characterized but could be assessed using standard antimicrobial assays .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel piperazine derivatives to explore their biological activities. For example:

- A study synthesized several piperazine analogs and evaluated their binding affinity to various receptors. Results indicated that structural modifications significantly impacted receptor selectivity and potency .

- Another research effort assessed the neuropharmacological effects of piperazine derivatives in animal models, demonstrating potential anxiolytic effects that warrant further exploration for human applications .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.